D-xylulose-1-13C
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Overview
Description
D-xylulose-1-13C: is a labeled form of xylulose, a pentose sugar that plays a crucial role in the pentose phosphate pathway. The labeling with carbon-13 at the first carbon position allows for detailed studies in metabolic research, particularly in tracing the metabolic pathways and understanding the biochemical processes involving xylulose.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of D-xylulose-1-13C typically involves the isomerization of D-[1-13C]xylose. This can be achieved using enzymes such as xylose isomerase, which catalyzes the conversion of xylose to xylulose. The reaction conditions often include a buffered aqueous solution at a specific pH and temperature to optimize enzyme activity .
Industrial Production Methods: Industrial production of this compound may involve microbial fermentation processes. Microorganisms such as Escherichia coli or Saccharomyces cerevisiae can be genetically engineered to overexpress xylose isomerase, facilitating the conversion of labeled xylose to labeled xylulose. The fermentation process is typically carried out in bioreactors under controlled conditions to maximize yield .
Chemical Reactions Analysis
Types of Reactions: D-xylulose-1-13C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form D-[1-13C]xylonic acid.
Reduction: It can be reduced to form D-[1-13C]xylitol.
Isomerization: It can be isomerized to form D-[1-13C]ribulose.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid or potassium permanganate under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Isomerization: Enzymatic isomerization using xylose isomerase under buffered conditions.
Major Products:
Oxidation: D-[1-13C]xylonic acid
Reduction: D-[1-13C]xylitol
Isomerization: D-[1-13C]ribulose
Scientific Research Applications
D-xylulose-1-13C is extensively used in scientific research, including:
Metabolic Studies: It is used to trace the metabolic pathways of xylulose in various organisms, helping to understand the pentose phosphate pathway and its role in cellular metabolism.
Biochemical Research: The compound is used to study enzyme kinetics and the mechanisms of enzymes involved in xylulose metabolism.
Medical Research: It is used in research related to metabolic disorders and diseases where xylulose metabolism is affected.
Industrial Applications: this compound is used in the production of biofuels and biochemicals from lignocellulosic biomass.
Mechanism of Action
D-xylulose-1-13C exerts its effects primarily through its role in the pentose phosphate pathway. It is phosphorylated by xylulokinase to form this compound-5-phosphate, which then enters the non-oxidative phase of the pentose phosphate pathway. This pathway is crucial for the production of ribose-5-phosphate and NADPH, which are essential for nucleotide synthesis and reductive biosynthesis, respectively .
Comparison with Similar Compounds
D-[1-13C]xylose: The precursor to D-xylulose-1-13C, used in similar metabolic studies.
D-[1-13C]ribulose: An isomer of this compound, also used in metabolic research.
D-[1-13C]xylitol: A reduced form of this compound, used in studies of sugar alcohol metabolism.
Uniqueness: this compound is unique due to its specific labeling at the first carbon position, allowing for precise tracing in metabolic studies. Its role in the pentose phosphate pathway and its ability to be converted into various other labeled compounds make it a versatile tool in biochemical and medical research .
Properties
IUPAC Name |
(3S,4R)-1,3,4,5-tetrahydroxy(113C)pentan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h3,5-8,10H,1-2H2/t3-,5+/m1/s1/i2+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQJHHRNXZUBTE-HSGPOLEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H](C(=O)[13CH2]O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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